molecular formula C13H21NO2 B6609670 tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate CAS No. 2866317-10-2

tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate

Cat. No. B6609670
CAS RN: 2866317-10-2
M. Wt: 223.31 g/mol
InChI Key: GHEJXWNMBFFSKE-UHFFFAOYSA-N
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Description

“tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate” is a complex organic compound. It’s important to note that there are several similar compounds with slight variations in their structure .


Molecular Structure Analysis

The molecular structure of “tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate” is complex due to the presence of the bicyclic and azetidine groups .

Scientific Research Applications

Materials Science and Molecular Design

Bicyclo[1.1.1]pentane (BCP) derivatives have garnered significant interest in materials science. Researchers have explored their use as:

Synthetic Approaches and Functionalization

Constructing the BCP framework involves several synthetic methods:

properties

IUPAC Name

tert-butyl 3-(1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-7-10(8-14)13-4-9(5-13)6-13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEJXWNMBFFSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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